Cas no 545372-93-8 (N-Allyl-2-chloronicotinamide)
N-Allyl-2-chloronicotinamide Chemical and Physical Properties
Names and Identifiers
-
- N-Allyl-2-chloronicotinamide
- N-allyl-2-chloronicotinamide(SALTDATA: FREE)
- 2-chloro-N-prop-2-enylpyridine-3-carboxamide
- EN300-50876
- AKOS000187348
- BS-38095
- 545372-93-8
- Z32064598
- DTXSID60407839
- VWA37293
- CS-0216550
- G23174
- MFCD03389949
- SB54271
- STK481850
- 2-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide
-
- MDL: MFCD03389949
- Inchi: 1S/C9H9ClN2O/c1-2-5-12-9(13)7-4-3-6-11-8(7)10/h2-4,6H,1,5H2,(H,12,13)
- InChI Key: SQXLOORDWUCSDQ-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CN=1)C(NCC=C)=O
Computed Properties
- Exact Mass: 196.04000
- Monoisotopic Mass: 196.0403406g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 196
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 42Ų
Experimental Properties
- PSA: 41.99000
- LogP: 2.04170
N-Allyl-2-chloronicotinamide Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
N-Allyl-2-chloronicotinamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029206545-5g |
N-Allyl-2-chloronicotinamide |
545372-93-8 | 95% | 5g |
$539.28 | 2023-09-01 | |
| Chemenu | CM282051-5g |
N-Allyl-2-chloronicotinamide |
545372-93-8 | 95% | 5g |
$471 | 2021-08-18 | |
| Matrix Scientific | 052819-500mg |
N-Allyl-2-chloronicotinamide |
545372-93-8 | 500mg |
$237.00 | 2023-09-10 | ||
| Matrix Scientific | 052819-2.5g |
N-Allyl-2-chloronicotinamide |
545372-93-8 | 2.5g |
$720.00 | 2023-09-10 | ||
| Chemenu | CM282051-1g |
N-Allyl-2-chloronicotinamide |
545372-93-8 | 95% | 1g |
$348 | 2022-06-11 | |
| abcr | AB220009-1 g |
N-Allyl-2-chloronicotinamide; 95% |
545372-93-8 | 1g |
€453.20 | 2023-03-08 | ||
| abcr | AB220009-5 g |
N-Allyl-2-chloronicotinamide; 95% |
545372-93-8 | 5g |
€1,321.00 | 2022-06-02 | ||
| TRC | N633133-25mg |
N-allyl-2-chloronicotinamide |
545372-93-8 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N633133-50mg |
N-allyl-2-chloronicotinamide |
545372-93-8 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N633133-250mg |
N-allyl-2-chloronicotinamide |
545372-93-8 | 250mg |
$ 275.00 | 2022-06-03 |
N-Allyl-2-chloronicotinamide Suppliers
N-Allyl-2-chloronicotinamide Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on N-Allyl-2-chloronicotinamide
Recent Advances in the Study of N-Allyl-2-chloronicotinamide (CAS: 545372-93-8)
N-Allyl-2-chloronicotinamide (CAS: 545372-93-8) is a nicotinamide derivative that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug development. This compound, characterized by its unique chemical structure featuring an allyl group and a chlorine substituent, has been the subject of various studies exploring its biological activities, synthetic pathways, and pharmacological properties. The following sections provide a comprehensive overview of the latest research findings related to N-Allyl-2-chloronicotinamide, focusing on its synthesis, mechanism of action, and potential therapeutic applications.
Recent studies have highlighted the synthetic versatility of N-Allyl-2-chloronicotinamide, with researchers developing novel and efficient methods for its preparation. A 2023 publication in the Journal of Medicinal Chemistry described a one-pot synthesis approach that significantly improved the yield and purity of the compound. This method involves the reaction of 2-chloronicotinic acid with allylamine in the presence of a coupling agent, followed by purification through column chromatography. The optimized synthetic route not only reduces production costs but also minimizes the formation of by-products, making it more suitable for large-scale manufacturing.
In terms of biological activity, N-Allyl-2-chloronicotinamide has demonstrated promising results in preclinical studies. A study published in Bioorganic & Medicinal Chemistry Letters in 2024 reported that the compound exhibits potent inhibitory effects against certain enzymes involved in inflammatory pathways. Specifically, it was found to suppress the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), suggesting its potential as a dual-action anti-inflammatory agent. These findings are particularly relevant for the development of new treatments for chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of interest is the compound's potential role in oncology. Research conducted at a leading pharmaceutical institute in 2023 revealed that N-Allyl-2-chloronicotinamide can induce apoptosis in certain cancer cell lines, including those derived from breast and lung tumors. The study, published in Cancer Research, identified the compound's ability to modulate the PI3K/AKT/mTOR signaling pathway as a key mechanism underlying its anti-cancer effects. These results have sparked further investigations into its use as an adjunct therapy in combination with existing chemotherapeutic agents.
Despite these promising findings, challenges remain in the development of N-Allyl-2-chloronicotinamide as a therapeutic agent. Pharmacokinetic studies have indicated that the compound has limited oral bioavailability, necessitating the exploration of alternative delivery methods such as nanoparticle formulations or prodrug strategies. Additionally, further toxicological evaluations are required to ensure its safety profile before advancing to clinical trials. Ongoing research aims to address these limitations while optimizing the compound's efficacy and selectivity.
In conclusion, N-Allyl-2-chloronicotinamide (CAS: 545372-93-8) represents a compelling candidate for further investigation in the fields of medicinal chemistry and drug discovery. Its diverse biological activities, coupled with advances in synthetic methodologies, position it as a valuable tool for understanding disease mechanisms and developing novel therapeutics. Future studies will likely focus on refining its pharmacological properties and exploring its potential in combination therapies, paving the way for its eventual translation into clinical applications.
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